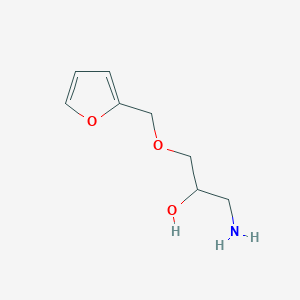

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a compound that features a furan moiety, which is a heterocyclic ring, and an amino alcohol segment. The structure of this compound suggests potential reactivity due to the presence of the furan ring and the amino group, which can participate in various chemical reactions. The compound's molecular framework is indicative of its potential utility in synthesizing heterocyclic compounds, which are often found in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of related furan-containing compounds has been reported in the literature. For instance, a method for synthesizing 1-R-3-(2-indolyl)-1-propanones involves the recyclization of 2-(2-aminobenzyl)furan derivatives, which indicates that furan rings can be used as a source of carbonyl function in the synthesis of complex molecules . Additionally, racemic 2-amino-3-(heteroaryl)propanoic acids, with furan as a heteroaryl group, have been synthesized through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids, showcasing the versatility of furan derivatives in synthetic chemistry .

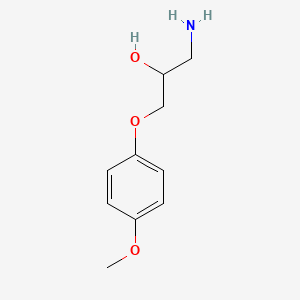

Molecular Structure Analysis

The molecular structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol would likely exhibit characteristics typical of furan derivatives and amino alcohols. The furan ring provides aromaticity, which can contribute to the stability and electronic properties of the molecule. The amino group introduces basicity and the potential for hydrogen bonding, which can affect the compound's solubility and interaction with biological targets .

Chemical Reactions Analysis

Furan derivatives are known to participate in various chemical reactions. For example, the synthesis of 2-aminofuran derivatives has been achieved through a [2+2] cycloaddition-retroelectrocyclization reaction, followed by intramolecular nucleophilic addition . This indicates that 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol could potentially undergo similar cycloaddition reactions, as well as nucleophilic substitutions, given the presence of the amino and hydroxyl groups.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties consistent with both furan derivatives and amino alcohols. This includes moderate polarity, potential for hydrogen bonding, and reactivity towards electrophiles and nucleophiles. The presence of the furan ring could also confer a degree of aromaticity and influence the compound's UV-Vis absorption characteristics .

Applications De Recherche Scientifique

-

Organic Synthesis and Furan Formation

- Summary : Researchers have explored the use of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in furan synthesis. The Paal-Knorr Furan Synthesis, for instance, involves mild oxidation of alkyl enol ethers to enals using a palladium catalyst. This methodology allows the formation of di-, tri-, and tetrasubstituted olefins, including furans .

-

Heterocyclodehydration Reactions

-

Biological Activity and Drug Development

-

Gold-Catalyzed Cyclizations

-

Hydroamination and Hydration Reactions

-

Wittig/Conjugate Reduction/Paal-Knorr Cascade

Propriétés

IUPAC Name |

1-amino-3-(furan-2-ylmethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELYEUKSFYFRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378146 |

Source

|

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

CAS RN |

5380-89-2 |

Source

|

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)